2,3-Dibromo-3-(2-bromophenyl)propionic acid
Overview
Description
2,3-Dibromo-3-(2-bromophenyl)propionic acid is an organic compound with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of three bromine atoms and a phenyl group attached to a propionic acid backbone. It is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-3-(2-bromophenyl)propionic acid can be synthesized through the bromination of 3-phenylpropionic acid. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or dichloromethane . The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(2-bromophenyl)propionic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 3-phenylpropionic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids and other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted phenylpropionic acids.
Reduction: Formation of 3-phenylpropionic acid and its derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
2,3-Dibromo-3-(2-bromophenyl)propionic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(2-bromophenyl)propionic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopropionic acid: Similar structure but lacks the phenyl group.
3-Bromo-2-(bromomethyl)propionic acid: Contains a bromomethyl group instead of a bromophenyl group.
Ethyl 2,3-dibromopropionate: An ester derivative with similar bromination pattern.
Uniqueness
2,3-Dibromo-3-(2-bromophenyl)propionic acid is unique due to the presence of both a phenyl group and multiple bromine atoms, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,3-dibromo-3-(2-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATZQRJTIURPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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